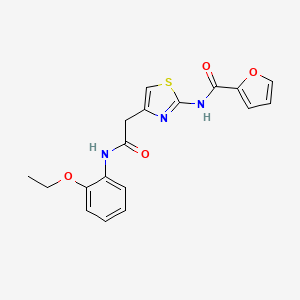

N-(4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Description

This compound belongs to a class of heterocyclic carboxamides featuring a thiazole core linked to a furan carboxamide via an acetamide bridge.

Properties

IUPAC Name |

N-[4-[2-(2-ethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c1-2-24-14-7-4-3-6-13(14)20-16(22)10-12-11-26-18(19-12)21-17(23)15-8-5-9-25-15/h3-9,11H,2,10H2,1H3,(H,20,22)(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBQCVXSCZDZJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction.

Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor.

Coupling Reactions: The final step involves coupling the thiazole and furan rings with the ethoxyphenyl group using appropriate coupling agents and conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing thiazole rings often exhibit significant anticancer activities. For instance, thiazole derivatives have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanism of action typically involves the modulation of cellular pathways associated with cell proliferation and survival .

A study highlighted the synthesis of thiazole-based compounds that demonstrated promising activity against human lung adenocarcinoma cells (A549) and other cancer types, suggesting a potential role for N-(4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide in cancer therapy .

Antioxidant Activity

Thiazole derivatives are also recognized for their antioxidant properties, which can be beneficial in combating oxidative stress-related diseases. The presence of functional groups in this compound may enhance its ability to scavenge free radicals, thus providing protective effects against cellular damage.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, which require careful optimization to achieve high yields and purity. The specific reaction pathways remain to be fully elucidated; however, the anticipated interactions with biological targets are crucial for understanding its pharmacodynamics .

Case Study 1: Anticancer Activity Evaluation

In a notable study, researchers synthesized several thiazole derivatives similar to this compound and evaluated their anticancer effects using the MTT assay on various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents .

Case Study 2: Structure–Activity Relationship Analysis

Another investigation focused on the structure–activity relationship (SAR) among thiazole derivatives, revealing that specific substitutions on the thiazole ring significantly enhanced anticancer activity. This underscores the importance of molecular modifications in optimizing therapeutic efficacy, suggesting that similar approaches could be applied to this compound for improved biological activity .

Mechanism of Action

The mechanism of action of N-(4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of critical biological pathways, such as those involved in cell proliferation or signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs are compared below based on substituents, synthesis efficiency, and functional properties:

Notes:

- *Molecular weight estimated based on CAS 923226-70-4 ().

- Substituents on the phenyl ring (e.g., ethoxy vs. chloro, methoxy) influence lipophilicity and binding affinity.

- Thiazole and furan cores are conserved across analogs, suggesting shared mechanisms like π-π stacking or hydrogen bonding with biological targets.

Key Research Findings

- Synthetic Efficiency: Yields vary significantly (53–90%), with thiazolidinone derivatives () showing higher efficiency compared to coumarin-thiazole hybrids (64%, ). The target compound’s synthesis would require optimization for scalability .

- Thermal Stability: Melting points correlate with crystallinity; coumarin-linked compounds (216–220°C) exhibit higher stability than thiazolidinones (147–207°C), likely due to extended conjugation .

- Biological Activity :

- The dichlorophenyl group in compound 13 () enhances α-glucosidase inhibition, suggesting electron-withdrawing substituents improve enzyme binding .

- Ethoxy groups (target compound) may offer balanced lipophilicity for membrane permeability compared to polar nitro or sulfamoyl groups () .

- Insecticidal oxadiazoles () demonstrate the role of heterocyclic diversity in expanding functional applications .

Structural-Activity Relationship (SAR) Insights

- Phenyl Ring Modifications :

- Amide Linkers :

- Acetamide bridges (common in all analogs) provide conformational flexibility, critical for target engagement .

Biological Activity

N-(4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound characterized by its unique structural features, which include a thiazole ring, an ethoxyphenyl moiety, and a furan carboxamide. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications.

- Molecular Formula : C19H18N4O4S

- Molecular Weight : 398.44 g/mol

- CAS Number : 946258-21-5

- Purity : Typically 95%

Biological Activity

The biological activity of this compound has been explored through various studies focusing on its pharmacological properties:

Anticancer Activity

Research indicates that compounds containing thiazole and furan rings exhibit significant anticancer properties. For instance:

- Mechanism of Action : The thiazole moiety is known for its ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of Bcl-2 proteins, which are crucial for cell survival .

-

Case Studies :

- A study demonstrated that derivatives of thiazole showed IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, indicating potent cytotoxic effects .

- Another investigation revealed that compounds with similar structures were effective against breast cancer cell lines, with significant growth inhibition observed .

Antibacterial Activity

The antibacterial properties of this compound have also been documented:

- Inhibition Studies : Compounds related to thiazole have been shown to possess strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism involves the inhibition of bacterial topoisomerases, which are essential for DNA replication .

- Comparative Analysis : In comparative studies, certain thiazole derivatives demonstrated greater efficacy than traditional antibiotics like ampicillin and streptomycin, highlighting their potential as alternative therapeutic agents.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound:

| Structural Feature | Impact on Activity |

|---|---|

| Thiazole Ring | Essential for anticancer and antibacterial activity |

| Ethoxyphenyl Group | Enhances lipophilicity and cellular uptake |

| Furan Carboxamide | Contributes to binding affinity with biological targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.